

Pyrrolidine-3-carboxamide Derivatives: A Head-to-Head Comparison in Cellular Assays

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Compound of Interest

Compound Name: *Pyrrolidine-3-carboxamide*

Cat. No.: *B1289381*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Pyrrolidine-3-carboxamide** derivatives based on their performance in various cell-based assays. The information is compiled from recent studies to aid in the evaluation and selection of compounds for further investigation.

The pyrrolidine ring is a key structural motif in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.^{[1][2]} This guide focuses on **Pyrrolidine-3-carboxamide** derivatives, which have demonstrated promising activity in anticancer and antimicrobial research.^{[1][3][4][5][6][7]}

Comparative Analysis of Anticancer Activity

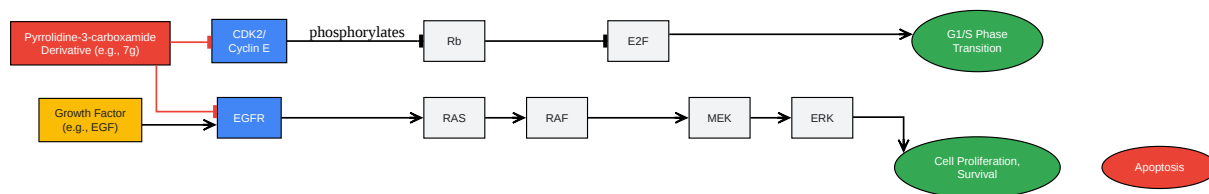
A significant number of **Pyrrolidine-3-carboxamide** derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency, with lower values indicating greater effectiveness.

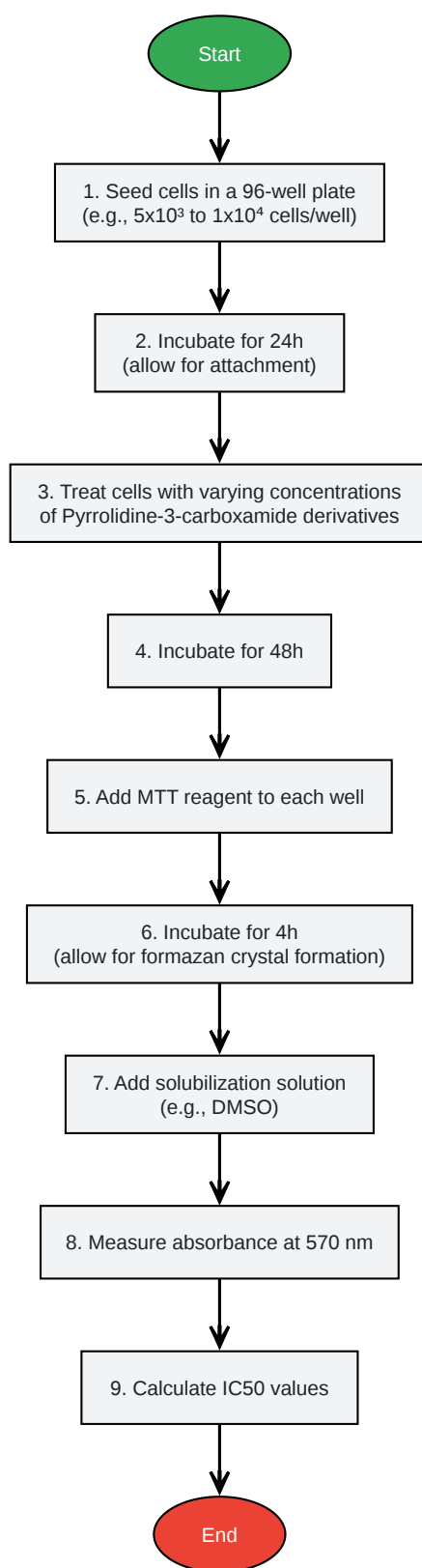
Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
1a	Spirooxindole-pyrrolidine	HCT116	15.2	[1]
1b	Spirooxindole-pyrrolidine	HCT116	8.5	[1]
2a	N-Arylpyrrolidine-2,5-dione	MCF-7	5.8	[1]
2b	N-Arylpyrrolidine-2,5-dione	MCF-7	3.1	[1]
7g	Pyrrolidine-carboxamide	A-549	<0.90	[3][4]
7g	Pyrrolidine-carboxamide	MCF-7	<0.90	[3][4]
7g	Pyrrolidine-carboxamide	HT-29	<0.90	[3][4]
10m	Pyrrolidine aryl carboxamide	Hepatocellular Carcinoma (HCC)	Not specified, but noted as ~2-fold more potent than Sorafenib	[5]

Key Observation: Compound 7g demonstrated broad and potent antiproliferative activity across multiple cancer cell lines, with a mean IC50 of 0.90 μM, which was more potent than the standard chemotherapeutic drug doxorubicin (IC50 of 1.10 μM) in the same study.[3][4]

Mechanistic Insights: Targeting Key Signaling Pathways

Several studies have delved into the mechanisms by which these derivatives exert their anticancer effects. A notable mechanism is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][4]





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